molecular formula C26H13Cl13N2O6S2 B3343690 Eulan WA new CAS No. 55069-01-7

Eulan WA new

Cat. No.: B3343690
CAS No.: 55069-01-7
M. Wt: 974.4 g/mol
InChI Key: SXKYLRJSUXQOSU-UHFFFAOYSA-N
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Description

Eulan WA New: is a mothproofing agent primarily used in the textile industry to protect wool and other natural fibers from insect damage. The active ingredients in this compound are a mixture of chlorinated arylsulphonamides, which are effective in preventing moth larvae from feeding on treated fabrics .

Mechanism of Action

Target of Action

Eulan WA New is a complex compound with the active ingredient being polychloro-2-(chloromethylsulphonamido) diphenyl ether (PCSD) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the pcsds in this compound are extractively methylated using tetrabutylammonium (tba) ion, which forms ion pairs with sulphonamide at ph 10–12 . This ion pair is subsequently back-extracted into the organic phase and methylated using methyl iodide . The detailed interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s active ingredients are involved in a series of reactions involving extractive methylation . The downstream effects of these reactions on other biochemical pathways require further investigation.

Pharmacokinetics

It is known that the compound’s active ingredients are extractively methylated, suggesting that they undergo some form of metabolic transformation . The impact of these ADME properties on the bioavailability of this compound is a subject of ongoing research.

Result of Action

It is known that the compound is used as a mothproofing agent , suggesting that it may have insecticidal or repellent effects

Action Environment

It is known that the extraction of this compound from water using dc-200 coated polyurethane foam plugs is ph-dependent , suggesting that the compound’s action may be influenced by the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eulan WA New involves the chlorination of arylsulphonamides. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then formulated into a mothproofing agent suitable for application on textiles .

Chemical Reactions Analysis

Types of Reactions: Eulan WA New undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eulan WA New has a wide range of applications in scientific research, including:

    Chemistry: Used as a standard for studying the behavior of chlorinated arylsulphonamides in various chemical reactions.

    Biology: Investigated for its effects on insect physiology and its potential use in pest control.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antimicrobial agents.

    Industry: Widely used in the textile industry for mothproofing wool and other natural fibers

Comparison with Similar Compounds

Uniqueness: Eulan WA New is unique due to its specific formulation of chlorinated arylsulphonamides, which provides effective and long-lasting protection against moth larvae. Its ability to bond strongly with wool fibers ensures that the mothproofing effect is durable and resistant to washing .

Properties

IUPAC Name

1-chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide;1-chloro-N-[3,4,5-trichloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl7NO3S.C13H7Cl6NO3S/c14-4-25(22,23)21-12-10(19)8(17)9(18)11(20)13(12)24-7-2-1-5(15)3-6(7)16;14-5-24(21,22)20-9-4-8(17)11(18)12(19)13(9)23-10-2-1-6(15)3-7(10)16/h1-3,21H,4H2;1-4,20H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKYLRJSUXQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2NS(=O)(=O)CCl)Cl)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)NS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H13Cl13N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035052
Record name Eulan WA New
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55069-01-7
Record name Eulan WA new
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055069017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eulan WA New
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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